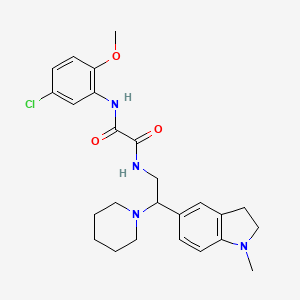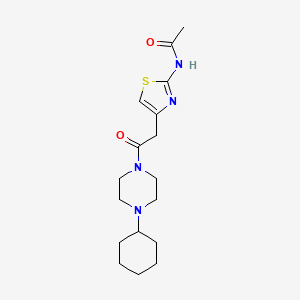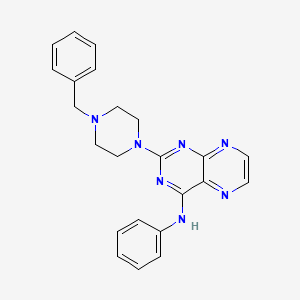
2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine” is a complex organic molecule that contains a pteridin-4-amine group, a phenyl group, and a benzylpiperazine group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound might have interesting biological properties.
Molecular Structure Analysis
The molecular structure of “this compound” would likely be a complex three-dimensional shape due to the presence of the pteridin-4-amine, phenyl, and benzylpiperazine groups . These groups could potentially form various intra- and intermolecular interactions, affecting the compound’s physical and chemical properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the compound might have a certain solubility in water or organic solvents, a specific melting point, or a particular optical activity .
Applications De Recherche Scientifique
Microwave Assisted Synthesis and Antibacterial Activity
2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine and related compounds have been synthesized using microwave-assisted techniques, leading to efficient production and good yields. These compounds exhibit significant antibacterial activities, showcasing their potential in medical applications, particularly as antibiotics. This method of synthesis under microwave irradiation demonstrates a modern approach to developing antibacterial agents, with the compounds being characterized by spectral data and screened for activity against various bacteria (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity and Molecular Modeling
A series of novel compounds including this compound derivatives have been synthesized and demonstrated significant antibacterial and antifungal activities. The antimicrobial potential of these compounds is comparable to standard drugs, with their efficacy further supported by molecular docking studies. This research underscores the therapeutic potential of these derivatives in treating infections and highlights the role of molecular modeling in drug development (Mandala et al., 2013).
Anticancer and Carbonic Anhydrase Inhibition
Compounds derived from this compound have shown promise as anticancer agents and inhibitors of carbonic anhydrase I and II isoenzymes. These findings indicate a dual therapeutic potential, offering insights into the design of novel drugs for cancer therapy and enzyme inhibition. Such studies are crucial for the development of targeted therapies that can efficiently combat cancer while potentially minimizing side effects (Tuğrak et al., 2019).
Design and Synthesis for Receptor Ligands
This compound derivatives have been explored for their role as ligands for various receptors, including histamine H4 and serotonin receptors. This research demonstrates the compound's versatility in interacting with different biological targets, paving the way for the development of novel therapeutics for conditions such as inflammation, pain, and psychiatric disorders. The structure-activity relationship studies of these compounds facilitate the discovery of potent ligands with potential therapeutic applications (Altenbach et al., 2008).
Mécanisme D'action
Target of Action
The primary target of the compound 2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine, also known as PAC-1, is the protein procaspase-3 . Procaspase-3 is an inactive form of the enzyme caspase-3, which plays a crucial role in the process of apoptosis, or programmed cell death .
Mode of Action
This compound interacts with its target, procaspase-3, by chelating zinc, thus relieving the zinc-mediated inhibition . This allows procaspase-3 to become an active enzyme, caspase-3 . Once activated, caspase-3 can cleave another molecule of procaspase-3 to active caspase-3 . This process results in an exponential increase in the concentration of active caspase-3 in the cell .
Biochemical Pathways
The activation of procaspase-3 by this compound affects the apoptosis pathway . The exponential increase in active caspase-3 concentration triggers a cascade of events that lead to apoptosis, or programmed cell death . This is particularly relevant in cancer cells, where the regulation of apoptosis can be disrupted .
Result of Action
The result of the action of this compound is the induction of apoptosis in cells, particularly in cancerous cells . By activating procaspase-3, the compound triggers a cascade of events that lead to the destruction of the cell .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with carbonic anhydrase enzymes, specifically human carbonic anhydrase I and II . These interactions involve the binding of the compound to the active site of the enzyme, where it forms stable complexes with the zinc ion present in the active site. This binding inhibits the enzyme’s activity, which can have various physiological effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in maintaining pH balance and ion transport within cells . By inhibiting these enzymes, the compound can alter cellular metabolism and affect processes such as respiration and electrolyte secretion.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of carbonic anhydrase enzymes, forming stable complexes with the zinc ion and interacting with key amino acid residues . This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, thereby inhibiting its activity. Additionally, the compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are influenced by the dosage administered. At lower doses, the compound has been shown to effectively inhibit carbonic anhydrase activity without causing significant toxicity . At higher doses, the compound can induce adverse effects, including toxicity and alterations in normal physiological processes . These dose-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The inhibition of these enzymes can affect metabolic flux and alter the levels of various metabolites . Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane-bound transporters that facilitate its uptake into cells . Once inside the cell, the compound can accumulate in specific compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize primarily in the cytosol, where it interacts with carbonic anhydrase enzymes . Additionally, the compound may be directed to other subcellular compartments, such as the mitochondria or nucleus, depending on the specific cellular context.
Propriétés
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-phenylpteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7/c1-3-7-18(8-4-1)17-29-13-15-30(16-14-29)23-27-21-20(24-11-12-25-21)22(28-23)26-19-9-5-2-6-10-19/h1-12H,13-17H2,(H,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIHUJJAWNTTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2563742.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2563745.png)
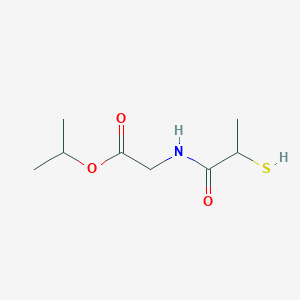
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B2563748.png)
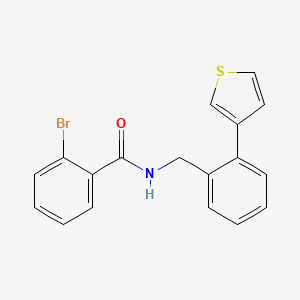
![Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2563751.png)
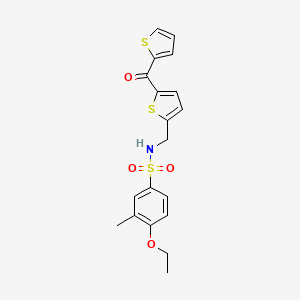
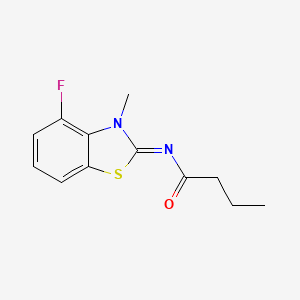
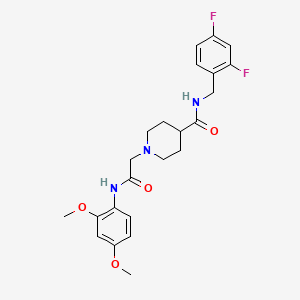
![3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2563758.png)
